![molecular formula C17H20N4O2S2 B3018668 2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210228-27-5](/img/structure/B3018668.png)

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

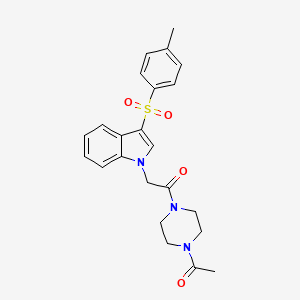

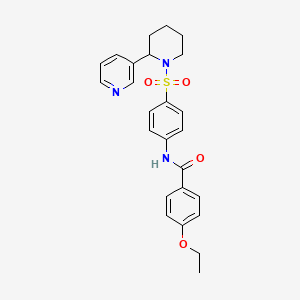

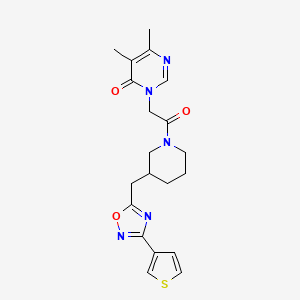

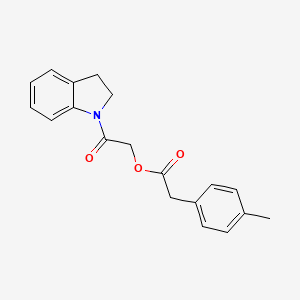

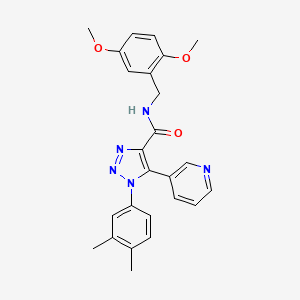

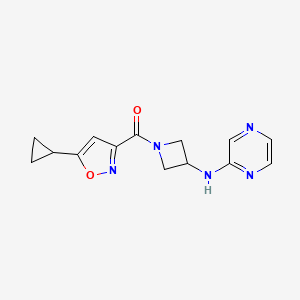

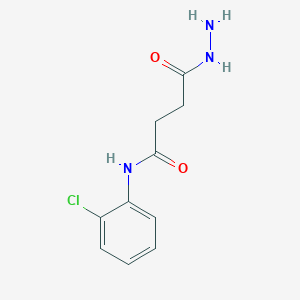

Compounds with structures similar to “2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” often have biological activities, making them attractive targets in medicinal chemistry . They are often synthesized for evaluation in various biological assays .

Synthesis Analysis

The synthesis of similar compounds often involves the use of starting materials like 2-aroylamino-3,3-dichloroacrylonitriles and employs efficient reaction conditions . The resulting compounds often exhibit structural features that make them promising candidates for further chemical modifications and biological evaluations .Molecular Structure Analysis

The molecular structure of similar compounds often includes functionalities like amino and sulfonamide groups, which have shown potential for interacting with biological targets .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of efficient reaction conditions to achieve the desired product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and are often determined by the specific functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

- Novel compounds were synthesized and showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, highlighting the potential of these compounds in cancer treatment. Quantitative Structure–Activity Relationship (QSAR) studies provided predictive models for their cytotoxic activity, while molecular docking studies evaluated their binding modes within the active site of the MDM2 protein (Łukasz Tomorowicz et al., 2020).

Antibacterial and Antifungal Activities

- New analogs were synthesized, showing significant biological activity against standard strains, which underscores their potential as antibacterial and antifungal agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012).

Anti-HIV Activity

- A study on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing new non-nucleoside reverse transcriptase inhibitors revealed promising compounds for further research in HIV treatment (N. Al-Masoudi et al., 2007).

Antimicrobial, Antifungal, and Antimalarial Activities

- Synthesis of sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety was characterized, and these compounds were screened for in vitro antimicrobial activity against various bacteria, as well as for antifungal and antimalarial activity, demonstrating the broad potential of these compounds in combating a range of pathogens (A. Bhatt et al., 2016).

Anticancer Activity and Molecular Docking Studies

- New 4-nitroimidazole derivatives were synthesized and assessed for their antiproliferative inhibition potency against human cancer cell lines, with some compounds showing potent anticancer activities. Molecular docking studies provided insights into the mechanisms of action of these compounds (Yaseen A. Al-Soud et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It’s known that sulfonyl piperazine-integrated compounds can bind to specific sites of their target proteins . The binding of this compound to its target could induce conformational changes, altering the protein’s function and leading to downstream effects.

Biochemical Pathways

Given its potential interaction with coagulation factor x, it might influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties

Result of Action

If it does interact with coagulation factor x, it could potentially influence blood clotting processes . This could have significant implications in conditions related to coagulation, such as thrombosis or hemophilia.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-2-13-7-8-16(24-13)25(22,23)21-11-9-20(10-12-21)17-18-14-5-3-4-6-15(14)19-17/h3-8H,2,9-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPMIBZEHKYEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)

![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)

![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)

![3-cyclohexyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B3018603.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B3018605.png)

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)